molecular formula C10H9BrO3 B6206306 4-bromo-2-cyclopropoxybenzoic acid CAS No. 1243400-42-1

4-bromo-2-cyclopropoxybenzoic acid

Cat. No. B6206306
CAS RN: 1243400-42-1
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyclopropoxybenzoic acid is a synthetic organic compound that is most commonly used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. It is a brominated derivative of benzoic acid, which is a carboxylic acid found in many fruits and vegetables. 4-Bromo-2-cyclopropoxybenzoic acid has a wide range of applications in scientific research and is used in various lab experiments.

Scientific Research Applications

4-Bromo-2-cyclopropoxybenzoic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of organic compounds and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclopropoxybenzoic acid is not completely understood. However, it is believed that it functions as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to catalyze the formation of covalent bonds between molecules. In addition, it can act as a nucleophile, which means that it can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-cyclopropoxybenzoic acid are not well understood. However, it is believed that it may have some antioxidant properties and may be able to reduce inflammation. In addition, it has been shown to have some anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of 4-bromo-2-cyclopropoxybenzoic acid is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.

Future Directions

There are many potential future directions for 4-bromo-2-cyclopropoxybenzoic acid. One potential direction is to explore its potential as an antioxidant and anti-inflammatory agent. In addition, it could be studied for its potential use as an anti-tumor agent. It could also be studied for its potential use in the synthesis of polymers and other materials. Finally, it could be studied for its potential use in coordination chemistry and catalysis.

Synthesis Methods

4-Bromo-2-cyclopropoxybenzoic acid is synthesized through a series of reactions. The first step is to react 2-chlorobenzoic acid with sodium bromide to form 2-bromobenzoic acid. This is then reacted with cyclopropanecarboxylic acid in the presence of sodium hydride to form 4-bromo-2-cyclopropoxybenzoic acid. This reaction is carried out in a non-polar solvent such as dichloromethane at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-cyclopropoxybenzoic acid can be achieved through a multi-step process involving the bromination of a cyclopropyl ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Cyclopropene", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropene with bromine in diethyl ether to yield 4-bromo-cyclopropene", "Step 2: Treatment of 4-bromo-cyclopropene with sodium hydroxide in water to form 4-bromo-2-cyclopropoxybenzene", "Step 3: Carboxylation of 4-bromo-2-cyclopropoxybenzene with carbon dioxide in the presence of a palladium catalyst to produce 4-bromo-2-cyclopropoxybenzoic acid", "Step 4: Purification of the product by recrystallization from a suitable solvent, such as ethanol or methanol" ] }

CAS RN

1243400-42-1

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.